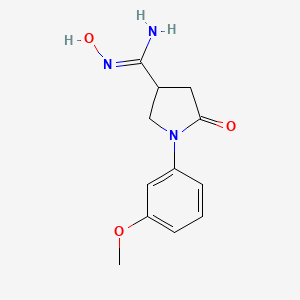
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been based on the capacity of iminoesters to acylate hydrazides of carboxylic acids with subsequent intramolecular cyclization of the acylamidrazones obtained to give 1,2,4-triazoles . This approach permits the synthesis of triazoles with the desired substituents at C-3 and C-5 .Molecular Structure Analysis
The molecular structure of “5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine” is based on structures generated from information available in databases . The molecular formula is C8H7N5OS2 .Aplicaciones Científicas De Investigación
- Application : The synthesized compound demonstrated high antioxidant potential, making it a promising candidate for protecting cells from oxidative damage .
- Application : Researchers are exploring its efficacy against bacteria, fungi, and other pathogens. Preliminary studies indicate promising results, but further investigations are needed .
- Application : Our compound may serve as a lead molecule for developing anti-inflammatory drugs. It could potentially inhibit pro-inflammatory cytokines or enzymes involved in inflammation .
- Application : Researchers are investigating its potential as a chelating agent for heavy metals. Metal chelators find applications in environmental remediation and medical treatments .
- Application : By modifying our compound with fluorescent tags, scientists can track cellular processes, study protein localization, and visualize specific tissues or organelles .
- Application : Medicinal chemists may use this compound as a scaffold for designing novel drugs targeting specific receptors or enzymes. Rational modifications could enhance binding affinity and selectivity .
Antioxidant Potential
Antimicrobial Activity
Anti-inflammatory Effects
Metal Ion Chelation
Biological Imaging
Pharmacophore Design
Safety and Hazards
The safety data sheet for a similar compound suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Direcciones Futuras
The future directions for “5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine” could involve further exploration of its synthetic pathways and biological activities. Given the interesting properties of triazole derivatives, there could be potential for the development of new compounds with enhanced pharmacological effects .
Propiedades
IUPAC Name |
5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S2/c7-5-10-11-6(13-5)12-4-3-8-1-2-9-4/h1-3H,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAAJWRWINAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

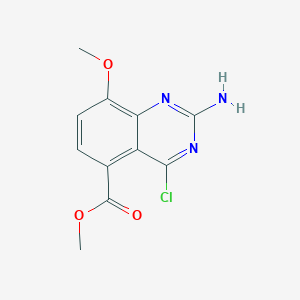

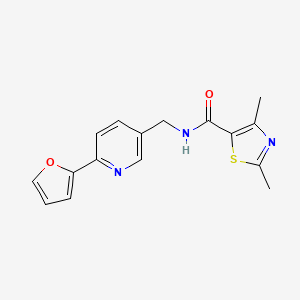
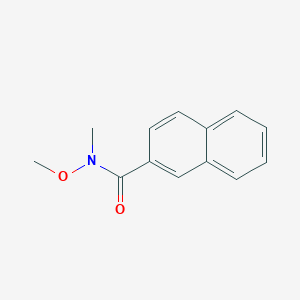
![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)

![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2811246.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2811247.png)
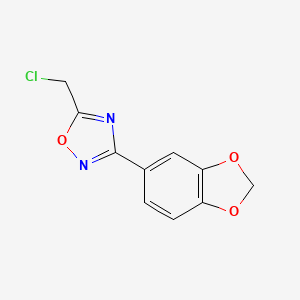
![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)
